![molecular formula C15H13NO5S B15054064 N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide: is a complex organic compound characterized by the presence of a formyl group attached to a benzo[d][1,3]dioxole ring, which is further connected to a 4-methylbenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the formylation of benzo[d][1,3]dioxole, followed by sulfonamide formation. The reaction conditions often include the use of formylating agents such as formic acid or formyl chloride, and sulfonamide formation using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(6-Carboxybenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide.
Reduction: N-(6-Hydroxymethylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonamide moiety can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-2-chloroacetamide: Contains a chloroacetamide group, which may alter its reactivity and biological activity.
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-2-(4-methylphenyl)acetamide: Features a 4-methylphenyl group, which can influence its chemical properties and applications.
Uniqueness
N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H13NO5S |
|---|---|
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
N-(6-formyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13NO5S/c1-10-2-4-12(5-3-10)22(18,19)16-13-7-15-14(20-9-21-15)6-11(13)8-17/h2-8,16H,9H2,1H3 |
Clave InChI |
FIPZJZLYNHRRSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C=O)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



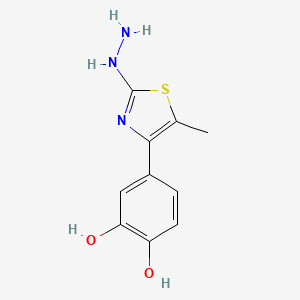

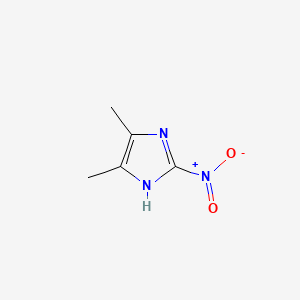
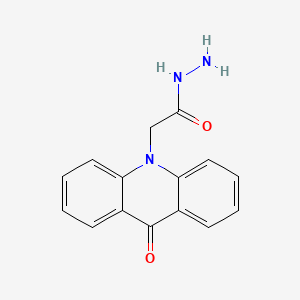

![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
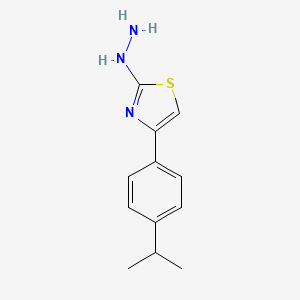
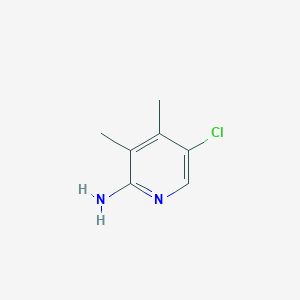

![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
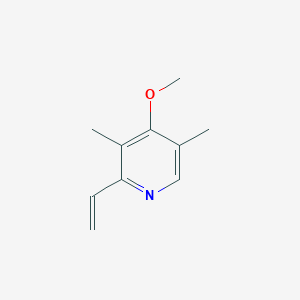
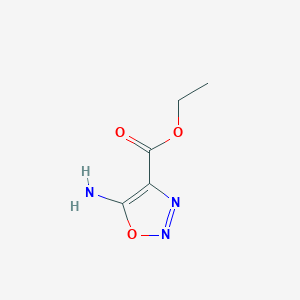
![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
